molecular formula C8H10ClNS B11765849 2-Chloro-5-cyclopentylthiazole

2-Chloro-5-cyclopentylthiazole

Cat. No.: B11765849
M. Wt: 187.69 g/mol
InChI Key: KUKCPYURWNQMHO-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopentylthiazole is a substituted thiazole derivative characterized by a chlorine atom at position 2 and a cyclopentyl group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, widely recognized for their biological and agrochemical applications due to their structural versatility and electronic properties . The cyclopentyl substituent introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and binding affinity in biological systems.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-5-cyclopentyl-1,3-thiazole

InChI

InChI=1S/C8H10ClNS/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

KUKCPYURWNQMHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopentylthiazole typically involves the reaction of cyclopentanone with thioamide and a chlorinating agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.

    Solvents: Common solvents used include chloroform, dichloromethane, and other organic solvents.

    Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopentylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other hydride donors are used for reduction.

Major Products

    Substituted Thiazoles: Products formed from substitution reactions.

    Sulfoxides and Sulfones: Products formed from oxidation reactions.

    Dihydrothiazoles: Products formed from reduction reactions.

Scientific Research Applications

2-Chloro-5-cyclopentylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopentylthiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table compares 2-Chloro-5-cyclopentylthiazole with structurally related thiazole compounds, emphasizing substituent effects on properties and applications:

Compound Name Substituent at Position 5 Molecular Formula CAS Number Key Properties/Applications References
This compound Cyclopentyl C₈H₁₀ClNS Not available High lipophilicity due to bulky cyclopentyl group; potential use in hydrophobic drug delivery. Inferred
2-Chloro-5-methylthiazole Methyl C₄H₄ClNS 65872-40-0 Smaller substituent enhances solubility; used as a research intermediate in organic synthesis .
2-Chloro-5-chloromethylthiazole Chloromethyl C₄H₃Cl₂NS 105827-91-6 Reactive chloromethyl group enables further functionalization; precursor for agrochemicals (e.g., thiamethoxam) .
2-Chloro-thiazole-5-carbonitrile Cyano C₄HClN₂S 95453-58-0 Electron-withdrawing cyano group modifies ring electronics; used in medicinal chemistry for nitrile-based drug scaffolds .
2-Chloro-5-aminomethylthiazole Aminomethyl C₄H₆ClN₂S 82554-18-5 Polar aminomethyl group enhances aqueous solubility; potential for CNS-targeting drug design .
2-Chloro-5-(pyrazol-1-ylmethyl)thiazole Pyrazolylmethyl C₇H₆ClN₃S 453557-78-3 Heterocyclic pyrazole moiety may improve binding to biological targets (e.g., kinase inhibitors) .

Key Comparative Insights

Substituent Bulk and Lipophilicity: The cyclopentyl group in this compound confers greater lipophilicity compared to methyl or aminomethyl analogs. This property may enhance membrane permeability in drug candidates but reduce water solubility . In contrast, the chloromethyl group in 2-Chloro-5-chloromethylthiazole provides a reactive site for cross-coupling reactions, making it valuable in pesticide synthesis (e.g., neonicotinoids) .

The cyclopentyl group, being weakly electron-donating via hyperconjugation, may slightly increase the electron density at position 5, influencing regioselectivity in further reactions.

Biological Relevance: Pyrazolylmethyl and aminomethyl derivatives exhibit enhanced interactions with biological targets (e.g., enzymes, receptors) due to their hydrogen-bonding capabilities . The steric hindrance from the cyclopentyl group in this compound could limit binding to shallow protein pockets but improve selectivity for deeper hydrophobic sites.

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